molecular formula C11H11F3N2O B1521068 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 1243720-75-3

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No. B1521068
CAS RN: 1243720-75-3
M. Wt: 244.21 g/mol
InChI Key: BRURGSKWINBYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol, also known as 1-methyl-5-(trifluoromethyl)-1H-benzodiazole-2-ol, is a trifluoromethylated aromatic heterocycle. It is a versatile synthetic intermediate that has been used in a variety of organic transformations, and it has been used as a pharmaceutical drug intermediate. It is an important building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are crucial in medicinal chemistry due to their varied biological activities. These compounds exhibit a range of pharmacological actions, including anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This versatility makes benzothiazole a rapidly developing compound in medicinal research, highlighting its importance across multiple therapeutic areas (Bhat & Belagali, 2020).

Environmental Impact and Analytical Detection

Parabens, which share some structural similarities with benzodiazoles, have been studied for their environmental impact, particularly in aquatic environments. Although not directly related to the specific compound , the review on parabens provides insights into the fate and behavior of chemically related preservatives in water, indicating potential areas of environmental research for related compounds. The review discusses the occurrence, fate, and behavior of parabens, suggesting that despite wastewater treatments, these compounds persist at low concentrations in effluents and surface waters, reflecting continuous environmental introduction (Haman et al., 2015).

properties

IUPAC Name

1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-6,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRURGSKWINBYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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